Cas no 1896569-30-4 (1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol)

1-(2-Methoxy-6-methylphenyl)methylcyclopropan-1-ol is a cyclopropanol derivative featuring a methoxy- and methyl-substituted phenyl group. This compound is of interest in synthetic organic chemistry due to its unique steric and electronic properties, which make it a versatile intermediate for constructing complex molecular architectures. The cyclopropanol moiety offers potential reactivity in ring-opening reactions, while the aromatic substitution pattern can influence regioselectivity in further functionalization. Its structural characteristics may be advantageous in pharmaceutical or agrochemical synthesis, where controlled stereochemistry and functional group compatibility are critical. The compound's stability under standard conditions facilitates handling and storage, though reactivity should be assessed on a case-by-case basis.
1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol structure
1896569-30-4 structure
Product name:1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol
CAS No:1896569-30-4
MF:C12H16O2
MW:192.254243850708
CID:5959544
PubChem ID:117283083

1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol
    • EN300-1772573
    • 1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol
    • 1896569-30-4
    • Inchi: 1S/C12H16O2/c1-9-4-3-5-11(14-2)10(9)8-12(13)6-7-12/h3-5,13H,6-8H2,1-2H3
    • InChI Key: ZOJCHTDEHFMIGI-UHFFFAOYSA-N
    • SMILES: OC1(CC2C(=CC=CC=2C)OC)CC1

Computed Properties

  • Exact Mass: 192.115029749g/mol
  • Monoisotopic Mass: 192.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.5Ų

1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1772573-0.05g
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol
1896569-30-4
0.05g
$900.0 2023-09-20
Enamine
EN300-1772573-2.5g
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol
1896569-30-4
2.5g
$2100.0 2023-09-20
Enamine
EN300-1772573-5g
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol
1896569-30-4
5g
$3105.0 2023-09-20
Enamine
EN300-1772573-0.25g
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol
1896569-30-4
0.25g
$985.0 2023-09-20
Enamine
EN300-1772573-0.5g
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol
1896569-30-4
0.5g
$1027.0 2023-09-20
Enamine
EN300-1772573-1g
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol
1896569-30-4
1g
$1070.0 2023-09-20
Enamine
EN300-1772573-0.1g
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol
1896569-30-4
0.1g
$943.0 2023-09-20
Enamine
EN300-1772573-10.0g
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol
1896569-30-4
10g
$4606.0 2023-06-03
Enamine
EN300-1772573-10g
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol
1896569-30-4
10g
$4606.0 2023-09-20
Enamine
EN300-1772573-1.0g
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol
1896569-30-4
1g
$1070.0 2023-06-03

Additional information on 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol

Comprehensive Overview of 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol (CAS No. 1896569-30-4)

1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol (CAS No. 1896569-30-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound features a cyclopropane ring fused with a methoxy-methylphenyl group, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, especially for targeting G-protein-coupled receptors (GPCRs) and enzyme inhibition, which are hot topics in modern medicinal chemistry.

The molecular structure of 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol includes a hydroxyl group attached to the cyclopropane ring, which enhances its reactivity and solubility in polar solvents. This characteristic is crucial for its use in high-throughput screening (HTS) and combinatorial chemistry, both of which are frequently searched terms in AI-driven drug development platforms. The compound's methoxy and methyl substituents further contribute to its stability, making it a preferred choice for structure-activity relationship (SAR) studies.

In recent years, the demand for novel synthetic intermediates like 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol has surged, driven by advancements in precision medicine and green chemistry. These trends align with user queries on search engines about sustainable synthesis methods and bioactive molecule design. The compound's compatibility with catalytic asymmetric synthesis techniques also positions it as a candidate for chiral drug development, a rapidly growing niche in the pharmaceutical industry.

From a technical perspective, 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol exhibits promising pharmacokinetic properties, including moderate lipophilicity and metabolic stability. These attributes are critical for addressing frequently asked questions about drug bioavailability and ADME (absorption, distribution, metabolism, excretion) profiling. Its potential role in central nervous system (CNS) drug formulations is another area of exploration, given the rising interest in neurotherapeutics and blood-brain barrier penetration.

In agrochemical applications, this compound's methylcyclopropane moiety has been studied for its herbicidal and fungicidal activities. With increasing global focus on crop protection and sustainable agriculture, researchers are investigating its derivatives for eco-friendly pesticide development. This aligns with popular search queries related to low-toxicity agrochemicals and integrated pest management (IPM) strategies.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed to characterize 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol. These methods are frequently searched by chemists seeking compound purity verification protocols. The compound's mass spectrometry (MS) fragmentation patterns are also well-documented, aiding in its identification during metabolite profiling studies.

Future research directions for 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol may include computational modeling to predict its interactions with biological targets, a topic gaining traction in AI-assisted drug design forums. Additionally, its potential as a scaffold for fragment-based drug discovery (FBDD) could unlock new therapeutic avenues, addressing user interests in small-molecule inhibitors and allosteric modulation.

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